molecular formula C15H11FO5 B12687528 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- CAS No. 280571-46-2

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-

Cat. No.: B12687528
CAS No.: 280571-46-2
M. Wt: 290.24 g/mol
InChI Key: YQLIKHOIOMSJLF-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a butenoic acid backbone, a fluorophenyl group, and a furan ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- can be achieved through microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. This method provides the desired product in moderate to excellent yields for a wide range of substrates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the microwave-assisted aldol condensation process for large-scale production. This would include scaling up the reaction conditions and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and furan ring play crucial roles in binding to enzymes or receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid:

    Isocrotonic acid:

    3-Butenoic acid: This compound has a similar structure but with the double bond located at a different position.

Uniqueness

What sets 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for drug development, while the furan ring adds to its versatility in chemical reactions.

Properties

CAS No.

280571-46-2

Molecular Formula

C15H11FO5

Molecular Weight

290.24 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methyl]furan-2-yl]-2-hydroxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H11FO5/c16-10-3-1-9(2-4-10)7-11-5-6-14(21-11)12(17)8-13(18)15(19)20/h1-6,8,18H,7H2,(H,19,20)

InChI Key

YQLIKHOIOMSJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C(=O)O)O)F

Origin of Product

United States

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